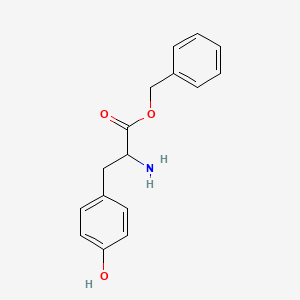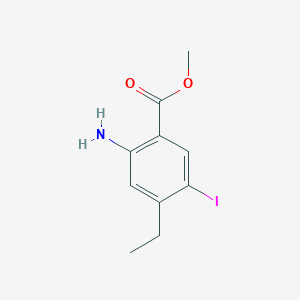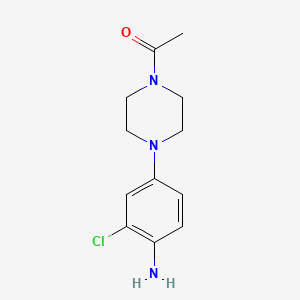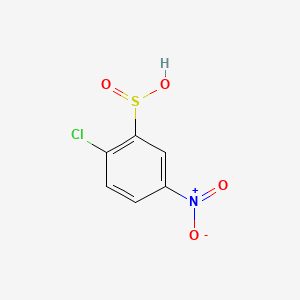
(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrahydroquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroquinoline moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like cesium carbonate. Reaction conditions vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in the formation of carbamic acid. Decarboxylation of the carbamic acid leads to the release of the free amine . This process is crucial for its reactivity and interactions in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different functional groups.
tert-Butyl (5-oxopentyl)carbamate: A related compound used in the synthesis of functionalized pyrroles.
Uniqueness
(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is unique due to its tetrahydroquinoline structure, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
166246-74-8 |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-2-oxo-3,4-dihydro-1H-quinolin-3-yl]carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-8-9-6-4-5-7-10(9)15-12(11)17/h4-7,11H,8H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
Clé InChI |
FKDQTOFAIYTQQY-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2NC1=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8803900.png)

![1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-6-[methyl(phenylmethyl)amino]-, 1,1-dimethylethyl ester](/img/structure/B8803909.png)

![3-(1h-Pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803948.png)






